molecular formula C20H24ClN3O2 B4483229 2-(3-CHLOROPHENOXY)-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}ACETAMIDE

2-(3-CHLOROPHENOXY)-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}ACETAMIDE

Cat. No.: B4483229
M. Wt: 373.9 g/mol
InChI Key: LNFFRRNGUGIKKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-CHLOROPHENOXY)-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}ACETAMIDE is a synthetic compound that belongs to the class of substituted piperazines This compound is characterized by the presence of a chlorophenoxy group, a piperazine ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-CHLOROPHENOXY)-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3-chlorophenol: This can be achieved through the chlorination of phenol using chlorine gas in the presence of a catalyst.

    Formation of 3-chlorophenoxyacetic acid: This involves the reaction of 3-chlorophenol with chloroacetic acid under basic conditions.

    Synthesis of 4-(4-methylpiperazin-1-yl)benzylamine: This intermediate is prepared by reacting 4-methylpiperazine with benzyl chloride.

    Coupling reaction: The final step involves the coupling of 3-chlorophenoxyacetic acid with 4-(4-methylpiperazin-1-yl)benzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-CHLOROPHENOXY)-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(3-CHLOROPHENOXY)-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}ACETAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its role as an inhibitor in various biochemical pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-CHLOROPHENOXY)-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}ACETAMIDE involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzylpiperazine (BZP)
  • 1-Methyl-4-benzylpiperazine (MBZP)
  • 4-Chlorophenylpiperazine (pCPP)
  • 4-Methylphenylpiperazine (pMPP)

Uniqueness

2-(3-CHLOROPHENOXY)-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}ACETAMIDE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its chlorophenoxy group and piperazine ring contribute to its versatility and potential for various applications, distinguishing it from other substituted piperazines.

Properties

IUPAC Name

2-(3-chlorophenoxy)-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O2/c1-23-9-11-24(12-10-23)18-7-5-16(6-8-18)14-22-20(25)15-26-19-4-2-3-17(21)13-19/h2-8,13H,9-12,14-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFFRRNGUGIKKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)CNC(=O)COC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-CHLOROPHENOXY)-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}ACETAMIDE
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2-(3-CHLOROPHENOXY)-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}ACETAMIDE
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2-(3-CHLOROPHENOXY)-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}ACETAMIDE
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2-(3-CHLOROPHENOXY)-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}ACETAMIDE
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2-(3-CHLOROPHENOXY)-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}ACETAMIDE

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